![molecular formula C23H19N B1626342 2-Methyl-3,4,5-triphenyl-1H-pyrrole CAS No. 3274-60-0](/img/structure/B1626342.png)
2-Methyl-3,4,5-triphenyl-1H-pyrrole
Overview
Description
2-Methyl-3,4,5-triphenyl-1H-pyrrole is a chemical compound with the molecular formula C23H19N . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of 2-methyl-3,4,5-triphenyl pyrrole derivatives has been described in the literature. The process involves refluxing a mixture of benzoin, benzyl methyl ketone, and ammonium acetate in acetic acid .Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4,5-triphenyl-1H-pyrrole consists of a pyrrole ring substituted with three phenyl groups and one methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3,4,5-triphenyl-1H-pyrrole are not detailed in the search results, pyrrole and its derivatives are known to be involved in a wide range of chemical reactions .Scientific Research Applications
Polymerization Catalyst
Pyrroles, including derivatives like 2-Methyl-3,4,5-triphenyl-1H-pyrrole, are known to serve as catalysts in polymerization processes. They facilitate the formation of polymers by initiating the chemical reaction that links monomers together .
Corrosion Inhibition
These compounds can act as corrosion inhibitors, protecting materials from degradation due to chemical reactions with their environment .
Biomedical Applications
Pyrrole derivatives have been explored for their potential in creating therapeutically active compounds. They have applications in developing fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and inhibitors for reverse transcriptase in HIV-1 .
Luminescence Chemistry
The unique structure of pyrroles allows them to be used in luminescence chemistry for the development of new materials that emit light under certain conditions .
Spectrochemical Analysis
In spectrochemical analysis, pyrroles can be used as solvents or reagents due to their specific chemical properties that facilitate the identification and quantification of substances .
Metallurgical Processes
Pyrrole derivatives are functional in various metallurgical processes where they might be used as solvents or catalysts due to their stability and reactivity under high temperatures .
Preservative
Due to their chemical stability, these compounds can also be used as preservatives to extend the shelf life of various products .
Transition Metal Complex Catalysts
They are also used as ligands in transition metal complexes which act as catalysts for uniform polymerization and other chemical reactions .
Future Directions
Mechanism of Action
Target of Action
Pyrrole-containing compounds are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
The phenyl groups at the 3,4-positions with a twisted conformation prevent their molecules from close packing and are helpful for aggregated emission .
Biochemical Pathways
Pyrrole-containing compounds are known to influence a variety of biochemical pathways due to their diverse nature of activities .
Result of Action
properties
IUPAC Name |
2-methyl-3,4,5-triphenyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24-17)20-15-9-4-10-16-20/h2-16,24H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDRYEWNCATRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501666 | |
Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3274-60-0 | |
Record name | 2-Methyl-3,4,5-triphenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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